1,3-Difluoro-2,4-dinitrobenzene

Description

Contextual Significance of Polyfluorinated Nitroaromatics

Polyfluorinated nitroaromatic compounds represent a significant class of molecules in organic chemistry, primarily serving as versatile building blocks for the synthesis of more complex structures. Their utility stems from the presence of fluorine atoms and nitro groups on the aromatic ring, which imparts unique chemical reactivity. The strong electron-withdrawing nature of these substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org This enhanced reactivity allows for the sequential and regioselective replacement of the fluorine atoms with a wide variety of nucleophiles, making these compounds valuable precursors for creating diverse molecular architectures. nih.gov

The applications of polyfluorinated nitroaromatics are extensive, finding use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, they are integral to the creation of porous organic materials, N-heteroacenes, phenoxazines, and phenothiazines. nih.gov The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. jmu.edu This has made polyfluorinated compounds, including nitroaromatics, particularly attractive in drug discovery and development. jmu.edu Furthermore, these compounds are used in the production of dyes, pigments, and specialty chemicals. ontosight.ai

Per- and polyfluoroalkyl substances (PFAS), a broader category to which these compounds belong, are known for their widespread use in industrial and consumer products due to their unique properties like high stability and surface activity. wwdmag.comnih.gov This includes applications in firefighting foams, stain-resistant textiles, and non-stick cookware. wwdmag.comnih.gov The study of polyfluorinated nitroaromatics is not only crucial for synthetic chemistry but also for understanding the environmental fate and behavior of these persistent organic pollutants. nih.govresearchgate.net

Unique Structural Features and Reactivity Profiles of 1,3-Difluoro-2,4-dinitrobenzene

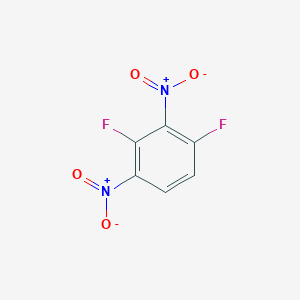

This compound possesses a distinct molecular structure that dictates its chemical behavior. The benzene (B151609) ring is substituted with two fluorine atoms at positions 1 and 3, and two nitro groups at positions 2 and 4. The presence of two strongly electron-withdrawing nitro groups, positioned ortho and para to the fluorine atoms, significantly activates the carbon-fluorine bonds towards nucleophilic attack. This activation is a hallmark of SNAr reactions, where the rate of substitution is dramatically increased by electron-withdrawing substituents. libretexts.org

The reactivity of this compound is dominated by nucleophilic aromatic substitution. The fluorine atoms act as excellent leaving groups in these reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing a fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. youtube.com Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org Due to the differential activation of the two fluorine atoms, sequential substitution with different nucleophiles can often be achieved, providing a pathway to unsymmetrically substituted dinitrobenzene derivatives. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂F₂N₂O₄ |

| Molecular Weight | 204.09 g/mol |

| Melting Point | 72-74 °C |

| Appearance | Powder |

| CAS Number | 2106-41-4 |

Data sourced from ChemSpider chemspider.com and Sigma-Aldrich sigmaaldrich.com

Historical Perspectives and Contemporary Research Trajectories for Dinitrofluorobenzene Isomers

Research into dinitrofluorobenzene isomers has a rich history, dating back to early investigations into nucleophilic aromatic substitution. One of the most well-known isomers, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, played a pivotal role in the development of protein chemistry. sigmaaldrich.comnih.gov In the mid-20th century, Frederick Sanger utilized FDNB to determine the N-terminal amino acids of insulin, a groundbreaking achievement that earned him the Nobel Prize in Chemistry. nih.gov This work demonstrated the utility of dinitrofluorobenzene derivatives as labeling agents for biomolecules. sigmaaldrich.com

Historically, the synthesis of various dinitrofluorobenzene isomers has been crucial for studying the mechanisms of SNAr reactions and the influence of substituent positioning on reactivity. For example, studies have compared the reactivity of isomers like 1,5-difluoro-2,4-dinitrobenzene (B51812) and 2,4-difluoronitrobenzene. cdnsciencepub.comchemicalbook.com These investigations have provided fundamental insights into the electronic effects that govern aromatic substitution patterns. nih.gov

Contemporary research continues to explore the applications of dinitrofluorobenzene isomers in various fields. In materials science, they serve as building blocks for creating novel polymers and functional materials with tailored electronic and physical properties. nih.gov The ability to undergo sequential substitution allows for the construction of complex, well-defined architectures. nih.gov In medicinal chemistry, the dinitrophenyl moiety is still used as a hapten to study immune responses, and new derivatives are being synthesized to probe biological processes. Furthermore, ongoing research focuses on developing more efficient and sustainable synthetic methods for preparing these valuable compounds, such as catalytic dehalogenation processes for related fluorinated aromatics. google.com The continued interest in these isomers underscores their enduring importance in both fundamental and applied chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVDUSBGCFWYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292539 | |

| Record name | 1,3-difluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-41-4 | |

| Record name | 1,3-Difluoro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-difluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Difluoro 2,4 Dinitrobenzene

Direct Nitration Approaches for m-Difluorobenzene Derivatives

The most common method for synthesizing 1,3-difluoro-2,4-dinitrobenzene involves the direct nitration of 1,3-difluorobenzene (B1663923). This electrophilic aromatic substitution reaction is governed by the directing effects of the fluorine atoms, which are ortho-, para-directing yet deactivating.

Optimization of Nitration Conditions for Regioselective Synthesis of this compound

The regioselective synthesis of this compound hinges on the careful control of reaction conditions to favor the formation of the desired 2,4-dinitro isomer over other potential products. Key parameters that are optimized include the choice of nitrating agent, reaction temperature, and the use of catalysts or promoters.

A mixture of fuming nitric acid and concentrated sulfuric acid is a commonly employed nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is a critical factor; excessively high temperatures can lead to the formation of undesired isomers and byproducts, while lower temperatures may result in incomplete reactions. Continuous flow microreactors have been utilized for the nitration of similar compounds like p-difluorobenzene, achieving high yields in short reaction times by enabling precise control over temperature and stoichiometry. soton.ac.uk

For instance, in the nitration of related difluorinated compounds, a mixture of fuming nitric acid and sulfuric acid is used, with the reaction mixture being carefully temperature-controlled. google.com The optimization of the molar ratio of nitric acid to the substrate and the ratio of nitric acid to sulfuric acid are crucial for maximizing the yield of the desired product and minimizing byproduct formation. soton.ac.uk

| Parameter | Condition | Effect on Synthesis |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Generates the highly reactive nitronium ion (NO₂⁺), essential for the reaction. |

| Temperature | Typically low to moderate | Controls the rate of reaction and minimizes the formation of unwanted isomers and byproducts. |

| Reactant Ratios | Optimized molar ratios of substrate, HNO₃, and H₂SO₄ | Maximizes the yield of this compound and enhances regioselectivity. |

| Reaction Time | Varies depending on other conditions | Sufficient time is required for the reaction to proceed to completion. |

Byproduct Analysis and Purification Techniques

The nitration of 1,3-difluorobenzene can lead to the formation of several byproducts, including other dinitro isomers such as 1,3-difluoro-2,6-dinitrobenzene and 1,5-difluoro-2,4-dinitrobenzene (B51812), as well as mononitrated intermediates like 1,3-difluoro-2-nitrobenzene (B107855) and 1,3-difluoro-4-nitrobenzene. nih.gov The separation of the desired this compound from these byproducts is essential for obtaining a pure product.

Common purification techniques include recrystallization, often from solvents like ethanol (B145695), and column chromatography. The choice of solvent for recrystallization is critical to ensure that the desired isomer crystallizes out while the byproducts remain in solution. For example, in the synthesis of the related 1,5-dichloro-2,4-dinitrobenzene, the crude product is purified by recrystallization from boiling 95% ethanol. orgsyn.org

Alternative Fluorination Strategies for Dinitrobenzene Precursors

An alternative approach to synthesizing this compound involves introducing the fluorine atoms at a later stage of the synthesis, starting from a dinitrobenzene precursor. One such method is the Halex reaction (halogen exchange), where chloro or bromo substituents are replaced with fluoro groups using a fluoride (B91410) salt like potassium fluoride (KF).

For instance, 1,3-dichloro-2,4-dinitrobenzene (B167800) can be subjected to fluorination with KF in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of a phase-transfer catalyst can enhance the reaction rate and yield. googleapis.com This method's success depends on the reactivity of the leaving group and the specific reaction conditions.

Multi-Step Organic Transformations from Simpler Precursors

This compound can also be synthesized through multi-step reaction sequences starting from simpler, more readily available precursors. One potential pathway begins with 2,4-difluoroaniline. This starting material can be dinitrated, followed by the removal of the amino group through a diazotization reaction and subsequent reduction. google.comgoogle.com

Another multi-step approach involves the reaction of substituted cyclobutenes with difluorocarbene, which can lead to the formation of 1,3-difluorobenzene derivatives. jmu.edujmu.edu Although this method is more complex, it offers a unique way to construct the 1,3-difluoro substitution pattern. jmu.edujmu.edu

Comparative Analysis of Synthetic Routes for this compound Versus Isomers

The synthesis of specific isomers of difluoro-dinitrobenzene is highly dependent on the directing effects of the substituents on the benzene (B151609) ring. For example, the synthesis of 1,5-difluoro-2,4-dinitrobenzene starts from 2,4-difluoronitrobenzene. chemicalbook.com The initial fluorine atoms direct the incoming nitro groups to the desired positions.

In contrast, the synthesis of this compound from 1,3-difluorobenzene relies on the ortho- and para-directing nature of the two meta-positioned fluorine atoms. The nitration of m-dichlorobenzene to produce 1,5-dichloro-2,4-dinitrobenzene provides a parallel, where the chlorine atoms direct the nitration. orgsyn.org

The synthesis of other isomers, such as 1,2-difluoro-4,5-dinitrobenzene, is achieved by nitrating 3,4-difluoronitrobenzene (B149031) with a mixed acid of nitric and sulfuric acid. google.com The regioselectivity of these reactions is a key consideration, and different starting materials and reaction conditions are employed to favor the formation of the desired isomer. The choice of synthetic route is therefore a critical decision based on the target isomer and the available precursors.

| Compound | Starting Material | Key Transformation | Reference |

| This compound | 1,3-Difluorobenzene | Direct dinitration | nih.gov |

| 1,5-Difluoro-2,4-dinitrobenzene | 2,4-Difluoronitrobenzene | Nitration | chemicalbook.com |

| 1,5-Dichloro-2,4-dinitrobenzene | m-Dichlorobenzene | Dinitration | orgsyn.org |

| 1,2-Difluoro-4,5-dinitrobenzene | 3,4-Difluoronitrobenzene | Nitration | google.com |

Advanced Reactivity and Mechanistic Investigations of 1,3 Difluoro 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,3-Difluoro-2,4-dinitrobenzene

The chemical structure of this compound makes it an exemplary substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity and regioselectivity of these transformations are dictated by the electronic and steric environment of the aromatic ring.

Influence of Fluorine and Nitro Groups on Electrophilicity and Steric Hindrance

The two nitro groups (NO₂) are potent electron-withdrawing groups that significantly reduce the electron density of the benzene (B151609) ring, thereby enhancing its electrophilicity. rsc.orgresearchgate.net This effect makes the ring highly susceptible to attack by nucleophiles. masterorganicchemistry.com The fluorine atoms also contribute to this electrophilicity through their inductive effect. More importantly, fluorine atoms act as excellent leaving groups in SNAr reactions, a phenomenon known as the "halogen mobility" which follows the general trend F > Cl > Br > I in activated aryl systems. mdpi.com This high reactivity of fluoro-substituted nitroarenes is attributed to the high electronegativity of fluorine, which facilitates the departure of the fluoride (B91410) ion. mdpi.com

From a steric perspective, the bulky nitro groups ortho to the fluorine atoms can influence the approach of the nucleophile. This steric hindrance can play a role in the regioselectivity of the substitution, directing the incoming nucleophile to the less hindered position.

Reaction with Thiol and Phenolate (B1203915) Nucleophiles

Thiol and phenolate anions are also effective nucleophiles in SNAr reactions with activated aryl halides like dinitrofluorobenzene derivatives. acs.org Thiols, being highly polarizable, are excellent nucleophiles and can displace the fluoride ions to form thioethers. nih.gov Similarly, phenolates react to form diaryl ethers. The principles of activation by the nitro groups and the leaving group ability of fluoride are the driving forces for these transformations. The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with thiols has been a subject of kinetic analysis. sigmaaldrich.com

Regioselectivity and Reaction Rates in Substitution Processes

The regioselectivity of nucleophilic substitution in this compound is a critical aspect. The two fluorine atoms are not chemically equivalent. The fluorine at the C1 position is ortho to one nitro group and para to the other, while the fluorine at the C3 position is situated between the two nitro groups. Generally, nucleophilic attack is favored at the C1 position due to the combined electron-withdrawing influence of the two nitro groups, which is more pronounced at this site.

Reduction Chemistry of Nitro Groups in this compound

The nitro groups in this compound can be reduced to amino groups, opening up a wide array of synthetic possibilities. This transformation is typically achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.commasterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium polysulfide can be used for the selective reduction of one nitro group in polynitroaromatic compounds, a reaction known as the Zinin reduction. commonorganicchemistry.comstackexchange.com

The selective reduction of one nitro group over the other can be challenging but is achievable under carefully controlled conditions, providing access to valuable intermediates like 2,4-diamino-3,5-difluoronitrobenzene. rsc.org

Other Chemical Transformations and Derivatization Pathways

Beyond SNAr and nitro group reduction, this compound and its derivatives are versatile building blocks in organic synthesis. The amino groups formed from the reduction of the nitro groups can be further modified. For example, they can be diazotized and then subjected to Sandmeyer-type reactions to introduce a wide variety of substituents.

Furthermore, the sequential displacement of the two fluorine atoms with different nucleophiles allows for the synthesis of complex, unsymmetrically substituted dinitrobenzene derivatives. nih.gov The resulting dinitrophenyl compounds can also be utilized in the synthesis of heterocyclic compounds, such as pyrazoles, by reacting with hydrazines. nih.gov

Data on Related Dinitrobenzene Derivatives

| Compound | CAS Number | Molecular Formula | Key Application/Reaction |

| 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | C₆H₃FN₂O₄ | Reagent for N-terminal amino acid sequencing (Sanger's reagent). wikipedia.orgnih.govsigmaaldrich.com |

| 1,5-Difluoro-2,4-dinitrobenzene (B51812) | 327-92-4 | C₆H₂F₂N₂O₄ | Building block for Marfey's reagent, used in peptide chemistry. nih.govsigmaaldrich.comcas.org |

| 1,2-Difluoro-4,5-dinitrobenzene | 85686-97-1 | C₆H₂F₂N₂O₄ | Undergoes sequential nucleophilic substitution. researchgate.net |

| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | Building block for functional materials. nih.govnist.gov |

| 1,2-Dichloro-4,5-dinitrobenzene | 3698-92-6 | C₆H₂Cl₂N₂O₄ | Can undergo displacement of a nitro group with hydroxide. scielo.br |

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of 1,3-Difluoro-2,4-dinitrobenzene

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, these interactions are expected to include dipole-dipole forces, and potentially weak hydrogen bonds involving the fluorine and oxygen atoms. The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The analysis of crystal structures can reveal specific patterns of intermolecular contacts, such as C–H···O and C–H···F interactions, which dictate the supramolecular assembly. rsc.orgpsu.edu The presence of nitro groups and fluorine atoms can lead to complex and interesting packing motifs. psu.edu

Molecular Conformation and Geometry

X-ray diffraction analysis provides precise measurements of the molecular geometry of this compound. This includes the bond lengths of the C-C, C-H, C-F, C-N, and N-O bonds, as well as the bond angles within the benzene (B151609) ring and the nitro groups. The planarity of the benzene ring and the orientation of the nitro and fluoro substituents relative to the ring are key conformational features determined by this technique. Deviations from ideal geometries can indicate steric strain or the influence of intermolecular forces within the crystal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. azom.com It provides information about the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignment

¹H NMR: The proton NMR spectrum of this compound would show signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nitro groups and the electronegative fluorine atoms. The coupling between the two protons and with the fluorine atoms would result in a complex splitting pattern, providing valuable information about their relative positions on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected in the aromatic region. The chemical shifts are significantly affected by the attached substituents. The carbons attached to the fluorine atoms will show characteristic splitting due to C-F coupling, which can be complex due to the presence of two fluorine atoms. researchgate.net

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound would show signals for the two fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with the nearby protons provide definitive information about the substitution pattern on the benzene ring. wikipedia.org

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.5 - 8.5 | m | J(H,H), J(H,F) |

| ¹³C | 110 - 160 | m | J(C,F) |

| ¹⁹F | -100 to -150 | m | J(F,F), J(F,H) |

Two-Dimensional NMR Techniques for Connectivity (e.g., HMBC, HSQC, TOCSY, ROESY)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, which is especially useful for complex structures. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com For this compound, it would definitively link the proton signals to their attached carbon atoms.

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system. wisc.edu In this case, it would show the correlation between the two aromatic protons, confirming they are part of the same spin system.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing information about the spatial arrangement of the molecule. uchicago.edu It can help to confirm the relative positions of the substituents on the benzene ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netnih.gov These techniques are complementary and are used to identify functional groups and confirm the molecular structure. ijsr.net

A study of 1,5-difluoro-2,4-dinitrobenzene (B51812) using FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations, has provided detailed vibrational assignments. ijsr.net The fundamental vibrational frequencies were evaluated and compared with experimental data, showing good agreement. nih.gov

Key Vibrational Modes for this compound:

NO₂ Stretching: Aromatic nitro compounds typically show strong asymmetric and symmetric stretching vibrations for the NO₂ group. For the related compound 1,5-difluoro-2,4-dinitrobenzene, the NO₂ asymmetric stretching vibration was observed with very strong intensity in the FT-IR spectrum at 1600 cm⁻¹. The symmetric stretching vibrations were observed in the FT-Raman spectrum at 1480 and 1400 cm⁻¹ and in the FT-IR spectrum at 1420 cm⁻¹. ijsr.net

C-F Stretching: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the region of 1100-1400 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bond are also expected in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region.

The analysis of the vibrational spectra, often aided by theoretical calculations, provides a comprehensive understanding of the molecular structure and bonding in this compound. jetir.orgresearchbib.comresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of a molecule, observable through Infrared (IR) and Raman spectroscopy, provides a unique fingerprint based on the stretching and bending of its chemical bonds. For this compound, the assignment of its fundamental vibrational modes can be predicted with high accuracy through computational methods like Density Functional Theory (DFT) and by comparison with experimentally determined spectra of similar compounds.

A detailed vibrational analysis has been conducted on the isomer 1,5-difluoro-2,4-dinitrobenzene (DFDNB), providing a strong basis for understanding the vibrational characteristics of the 1,3-difluoro isomer. ijsr.net The study combined experimental FT-IR and FT-Raman spectroscopy with DFT (B3LYP/6-311++G(d,p)) calculations to assign the vibrational modes. ijsr.net

Key vibrational modes for dinitro-difluoro benzene compounds include:

C-H vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

NO₂ vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching frequencies. For aromatic nitro compounds, the asymmetric stretching (ν_as(NO₂)) appears at higher wavenumbers (typically 1500-1570 cm⁻¹) and the symmetric stretching (ν_s(NO₂)) at lower wavenumbers (1300-1370 cm⁻¹).

C-F vibrations: The C-F stretching vibrations in fluorinated benzenes are strong and typically found in the 1300-1100 cm⁻¹ range.

Ring vibrations: The benzene ring itself has a series of characteristic stretching and deformation vibrations.

For 1,5-difluoro-2,4-dinitrobenzene, the following assignments were made, which are expected to be similar for the 1,3-difluoro isomer, with slight shifts due to the different substitution pattern.

| Vibrational Mode | FT-IR (cm⁻¹) ijsr.net | FT-Raman (cm⁻¹) ijsr.net | Assignment |

| C-H Stretch | 3110 | 3112 | Aromatic C-H stretching |

| NO₂ Asymmetric Stretch | 1558 | 1558 | Asymmetric NO₂ stretching |

| NO₂ Symmetric Stretch | 1365 | 1365 | Symmetric NO₂ stretching |

| C-C Ring Stretch | 1620, 1475 | 1620, 1475 | Aromatic ring stretching |

| C-F Stretch | 1250 | 1250 | C-F stretching |

| C-N Stretch | 1080 | 1003 | C-N stretching |

This table presents data for the isomer 1,5-Difluoro-2,4-dinitrobenzene as a reference for the expected vibrational modes of this compound.

Effects of Substituents on Vibrational Frequencies

The positions and electronic nature of substituents on the benzene ring significantly influence the vibrational frequencies. In this compound, the two fluorine atoms and two nitro groups create a complex interplay of inductive and resonance effects.

Fluorine Substituents: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect can increase the force constants of adjacent bonds, leading to a shift in their vibrational frequencies to higher wavenumbers. The C-F stretching vibration itself is a prominent feature in the spectrum.

Nitro Substituents: The nitro group is also strongly electron-withdrawing, both through inductive and resonance effects (-I, -M). This has a pronounced effect on the electron distribution within the benzene ring and influences the frequencies of the ring's vibrational modes. The strong vibrational coupling between the two nitro groups in dinitrobenzene derivatives often results in a significant separation between their asymmetric and symmetric stretching frequencies.

The relative positions of the fluoro and nitro groups are crucial. In this compound, the fluorine atoms are meta to each other, while the nitro groups are ortho and para to one of the fluorine atoms. This specific arrangement will dictate the precise frequencies of the C-H, C-F, and NO₂ vibrations, as well as the various ring deformation modes, making its vibrational spectrum distinct from its isomers like 1,5-difluoro-2,4-dinitrobenzene.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₆H₂F₂N₂O₄), the exact molecular weight is 204.0879 g/mol .

Common fragmentation pathways for aromatic nitro compounds include:

Loss of NO₂: A common initial fragmentation is the loss of a nitro group (mass 46), leading to a significant peak at [M-46]⁺.

Loss of NO: Subsequent fragmentation can involve the loss of a nitric oxide radical (mass 30) from the [M-NO₂]⁺ ion.

Loss of CO: Aromatic rings can fragment through the loss of carbon monoxide (mass 28).

Formation of characteristic aromatic ions: Stable aromatic fragment ions are also commonly observed.

For 1-fluoro-2,4-dinitrobenzene (B121222), the NIST WebBook of Chemistry shows significant peaks that can be interpreted in this context. nist.gov A similar pattern, adapted for the presence of a second fluorine atom, would be expected for this compound.

| m/z | Possible Fragment |

| 204 | [C₆H₂F₂N₂O₄]⁺ (Molecular Ion) |

| 158 | [M - NO₂]⁺ |

| 128 | [M - NO₂ - NO]⁺ or [M - 2NO₂ + O]⁺ |

| 112 | [M - 2NO₂]⁺ |

| 93 | [C₅H₂F₂]⁺ (Aromatic fragment) |

This table represents a predicted fragmentation pattern for this compound based on general principles and data from related compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In aromatic compounds like this compound, the most significant transitions are typically π → π* and n → π*.

The UV-Vis spectrum of 1-fluoro-2,4-dinitrobenzene in ethanol (B145695) shows an absorption maximum (λ_max) around 240 nm, with shoulders at higher wavelengths. nist.gov The presence of the nitro groups, which are strong chromophores, and their conjugation with the benzene ring are responsible for these absorptions.

The introduction of a second fluorine atom, as in this compound, is expected to cause a slight shift in the absorption maxima. Fluorine atoms are generally considered auxochromes, which can modify the absorption characteristics of a chromophore. Due to their electron-withdrawing nature, they can cause a hypsochromic (blue) shift, although the effect is often small compared to the strong influence of the nitro groups.

| Compound | Solvent | λ_max (nm) |

| 1-Fluoro-2,4-dinitrobenzene | Ethanol | ~240 nist.gov |

| 1,3-Dinitrobenzene | Ethanol | 234 |

This table shows the absorption maxima of related compounds to infer the expected UV-Vis characteristics of this compound.

The electronic spectrum is also influenced by the solvent. In polar solvents, the n → π* transitions are often blue-shifted, while π → π* transitions can be red-shifted. Therefore, the choice of solvent is an important parameter in UV-Vis analysis.

Computational and Theoretical Chemistry Studies of 1,3 Difluoro 2,4 Dinitrobenzene

Natural Bond Orbital (NBO) Analysis

Delocalization Energies and Stabilizing Interactions

Delocalization energy is a key concept in understanding the stability of aromatic systems. In 1,3-difluoro-2,4-dinitrobenzene, the delocalization of π-electrons within the benzene (B151609) ring is significantly influenced by the presence of two nitro groups and two fluorine atoms. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying these effects.

For this compound, the primary stabilizing interactions arise from the delocalization of π-electrons from the benzene ring to the electron-withdrawing nitro groups. This delocalization is a form of hyperconjugation. The interaction involves the overlap of the filled π-orbitals of the ring (donors) with the empty π*-antibonding orbitals of the nitro groups (acceptors). The extent of this delocalization can be estimated by second-order perturbation theory analysis of the Fock matrix in the NBO basis.

A hypothetical data table illustrating the types of delocalization energies that can be calculated using NBO analysis for a molecule like this compound is presented below. Please note that these are representative values and the actual values would require a specific computational study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(N1=O1) | > 5 | π → π |

| π(C3-C4) | π(N2=O2) | > 5 | π → π |

| π(C5-C6) | π(N1=O1) | > 2 | π → π |

| LP(F1) | σ(C1-C2) | ~ 1-2 | n → σ |

| LP(F2) | σ(C2-C3) | ~ 1-2 | n → σ |

This table is illustrative. Actual values require specific quantum chemical calculations.

Role of Lone Pair Orbitals in Electron Donation

The fluorine atoms in this compound possess lone pair (LP) orbitals that can participate in electron donation, albeit to a lesser extent compared to the π-system. These lone pairs can interact with adjacent antibonding orbitals, contributing to the electronic structure and stability of the molecule. This type of interaction is known as n → σ* or n → π* hyperconjugation.

The lone pairs of the fluorine atoms are primarily p-rich orbitals. NBO analysis can identify these lone pair orbitals and quantify their participation in delocalizing interactions. The electron-donating capacity of these lone pairs is generally weaker than that of the ring's π-system due to the high electronegativity of fluorine, which holds its electrons tightly.

The primary acceptor orbitals for the fluorine lone pairs would be the σ* antibonding orbitals of the adjacent C-C and C-N bonds. These interactions, while individually small, can collectively influence the geometry and reactivity of the molecule.

Below is a conceptual data table showing the potential contributions of fluorine lone pair orbitals to stabilizing interactions in this compound as would be determined by NBO analysis.

| Donor Lone Pair (LP) | Acceptor Antibonding Orbital | Stabilization Energy (E(2)) (kcal/mol) |

| LP (1) F at C1 | σ(C1-C2) | ~ 1.5 |

| LP (1) F at C1 | σ(C1-C6) | ~ 1.5 |

| LP (2) F at C3 | σ(C3-C2) | ~ 1.5 |

| LP (2) F at C3 | σ(C3-C4) | ~ 1.5 |

This table is for illustrative purposes. The specific values are dependent on the level of theory and basis set used in the calculation.

Computational Modeling for Reaction Pathways and Regioselectivity Prediction

Computational modeling is a powerful tool for predicting the reaction pathways and regioselectivity of chemical reactions, such as the nucleophilic aromatic substitution (SNA) of this compound. The presence of two fluorine atoms and two nitro groups on the benzene ring presents multiple potential sites for nucleophilic attack.

Density Functional Theory (DFT) is a commonly employed computational method for modeling these reactions. By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The structure of the transition state can also provide insights into the reaction mechanism.

For this compound, a nucleophile can attack at either of the carbon atoms bearing a fluorine atom. Computational modeling can help determine which position is more susceptible to attack by comparing the activation energies for the two possible pathways. The pathway with the lower activation energy will be the kinetically favored one.

The regioselectivity is determined by the relative stability of the Meisenheimer intermediates that are formed during the reaction. The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance. Computational models can accurately predict the geometries and energies of these intermediates.

A conceptual table outlining the parameters that can be calculated to predict the regioselectivity of a nucleophilic attack on this compound is shown below.

| Parameter | Attack at C1 | Attack at C3 |

| Activation Energy (kcal/mol) | E_act(1) | E_act(3) |

| Meisenheimer Intermediate Energy (kcal/mol) | E_int(1) | E_int(3) |

| Reaction Energy (kcal/mol) | ΔE(1) | ΔE(3) |

The preferred reaction pathway would be the one with the lower activation energy.

Furthermore, analysis of the molecular electrostatic potential (MEP) can provide a visual representation of the electron-rich and electron-poor regions of the molecule, guiding the prediction of where a nucleophile is most likely to attack. In this compound, the regions around the carbon atoms attached to the fluorine atoms are expected to be the most electrophilic due to the strong electron-withdrawing effects of both the fluorine and nitro groups.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 1,3-Difluoro-2,4-dinitrobenzene, conferred by its two reactive fluorine atoms, makes it an ideal starting material for building intricate molecular structures. The electron-withdrawing nitro groups strongly activate the C-F bonds towards nucleophilic attack, enabling sequential and controlled reactions with a variety of nucleophiles.

This compound has proven to be a valuable precursor for the synthesis of a wide range of fused heterocyclic compounds, which are core structures in many pharmaceutically active molecules.

Benzo[b]oxazin-3-ones : A significant application of this reagent is in the synthesis of diverse benzo nih.govnih.govoxazin-3-one-based compounds. Research has demonstrated a pathway to synthesize not only benzo nih.govnih.govoxazin-3-ones but also novel and complex benzo nih.govnih.govoxazin-3-one-based tricycles. This versatility allows for the creation of extensive chemical libraries for further research and drug discovery.

Indoles : The compound is also utilized as a starting material in the substituent diversity-directed synthesis of various indole (B1671886) derivatives. This solution-phase method allows for the creation of 1H-indoles and 1-hydroxyindoles with multiple points of diversity, highlighting the compound's utility in combinatorial chemistry. sigmaaldrich.com

Table 1: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Application | Key Feature |

| Benzo[b]oxazin-3-ones | Synthesis of diverse mono- and tri-cyclic derivatives. | Enables creation of chemical libraries for drug discovery. |

| Indoles | Used in substituent diversity-directed synthesis. sigmaaldrich.com | Allows for the generation of multiple derivatives from a single scaffold. sigmaaldrich.com |

The ability of this compound to react with two separate nucleophiles makes it an excellent cross-linking agent. This property is harnessed in the synthesis of larger, more complex structures like azamacrocycles and other supramolecular architectures. In protein chemistry, it has been used to create cross-links between amino acid residues, such as connecting uncharged amino groups, phenolic hydroxyl groups, or sulfhydryl groups within a protein structure. This cross-linking capability is fundamental to building larger, defined molecular assemblies.

Derivatization for Functional Material Precursors

The derivatization of this compound is a key strategy for creating precursors to functional materials. The dinitrophenyl group is an effective chromophore, and derivatives of the parent compound absorb light strongly in the ultraviolet spectrum (around 340 nm). By reacting this compound with different molecules, this chromophoric tag can be incorporated into larger systems, forming the basis for materials with specific optical properties, such as dyes or molecular sensors.

Development of Novel Reagents and Analytical Tools

Perhaps one of the most significant contributions of this compound is in the field of analytical chemistry, where its derivatives have become indispensable tools for analysis and separation.

This compound is the direct precursor to the celebrated chiral derivatizing agent known as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). Traces of the precursor can sometimes be found in commercial batches of the final reagent.

Marfey's Reagent is synthesized by reacting this compound with an L-amino acid amide, such as L-alanine amide. The resulting compound, FDAA, retains one reactive fluorine atom. This reagent is then used to derivatize mixtures of D- and L-amino acids. The reaction with the primary amine of an amino acid creates a diastereomeric pair. Because diastereomers have different physical properties, they can be readily separated and quantified using standard reverse-phase High-Performance Liquid Chromatography (HPLC). The L-diastereomers typically elute from the column before the D-diastereomers. This method allows for the determination of the relative content of each isomer in the nanomole range.

Table 2: Application in Amino Acid Analysis

| Reagent | Precursor | Mechanism of Action | Analytical Technique | Application |

| Marfey's Reagent (FDAA) | This compound | Reacts with amino acids to form diastereomers. | HPLC | Chiral separation and quantification of D- and L-amino acids. |

Beyond its role in creating more complex reagents, this compound itself can be used for the detection and labeling of specific functional groups. Its high reactivity towards certain nucleophiles makes it a useful tool for identifying their presence in a sample. It reacts primarily with:

Uncharged amino groups

Phenolic hydroxyl groups

Sulfhydryl groups

When the compound reacts and binds to a target molecule, it introduces the dinitrophenyl group, which has a strong UV absorbance. This chromophoric tag allows for the sensitive detection and quantification of the labeled molecules using spectrophotometry or HPLC with a UV detector. This principle is analogous to that of Sanger's Reagent (1-fluoro-2,4-dinitrobenzene), which has been historically used to label the N-terminal amino acids of polypeptides for protein sequencing. wikipedia.org

Scaffolds for Biologically Active Molecule Design

The application of this compound as a scaffold has been particularly fruitful in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The dinitrophenyl scaffold can be elaborated to mimic the hinge-binding motifs of ATP, the natural substrate for kinases, thereby enabling the design of potent and selective inhibitors.

For instance, research has demonstrated the use of a related isomer, 1,5-difluoro-2,4-dinitrobenzene (B51812), in the synthesis of a library of phenyl thio-β-D-galactopyranosides. In this work, the difluoro-dinitrobenzene core served as a versatile intermediate for the introduction of various amine and thiol substituents. Subsequent biological evaluation of the synthesized library led to the discovery of potent and selective inhibitors of galectin-7, a protein implicated in cancer progression. This approach highlights the power of using a central scaffold to rapidly generate a library of compounds for biological screening.

While direct examples utilizing this compound in extensive drug discovery campaigns are not as widely published as for some other scaffolds, its chemical properties make it an attractive starting point for the synthesis of various heterocyclic compounds with potential biological activity. The dinitro-difluoro substitution pattern provides a unique electronic and steric environment that can be exploited to achieve novel chemical space in drug design.

Below is a hypothetical data table illustrating the kind of derivatives that could be synthesized from a 1,3-disubstituted-2,4-dinitrobenzene scaffold and their potential biological activities, based on the known reactivity of the parent compound and the biological relevance of the introduced moieties.

| Derivative | R1 Substituent | R2 Substituent | Target Class | Potential Activity |

| 1a | 4-Anilino | 4-Morpholino | Kinase | Antiproliferative |

| 1b | 4-(Methylthio) | 4-Piperidino | Enzyme Inhibitor | Antimicrobial |

| 1c | 3-Aminophenol | 4-(2-Hydroxyethyl)piperazino | GPCR Modulator | CNS Agent |

| 1d | 2-Mercaptobenzimidazole | 4-Fluoroanilino | Kinase | Anticancer |

This table is illustrative and intended to show the potential for generating diverse structures from a dinitrophenyl scaffold. The specific activities would need to be determined through biological testing.

Detailed research into the synthesis and biological evaluation of derivatives of this compound would involve multi-step synthetic sequences. A typical approach would involve the initial selective displacement of one fluorine atom with a chosen nucleophile, followed by either modification of the nitro groups (e.g., reduction to amines) or displacement of the second fluorine atom with a different nucleophile. The resulting library of compounds would then be screened against a panel of biological targets to identify lead compounds for further optimization. The data generated from such studies would be crucial for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.

Interactions with Biological Macromolecules for Structural and Functional Probing

Protein Modification and Cross-Linking Studies

1,3-Difluoro-2,4-dinitrobenzene is utilized extensively as a cross-linking reagent to study protein tertiary and quaternary structures, as well as to capture and identify protein-protein interactions. thermofisher.com The cross-linking process involves chemically joining two or more molecules with a covalent bond, and for proteins, this can create either intramolecular cross-links to stabilize structure or intermolecular cross-links to stabilize interactions. thermofisher.com

Covalent Bonding with Amino Acid Residues (e.g., Lysine (B10760008), Cysteine, Imidazolyl, Phenolate)

The reactivity of this compound is directed towards several nucleophilic side chains of amino acids. The primary targets are uncharged amino groups, such as the ε-amino group of lysine. scispace.com However, its reactivity extends to other significant residues. As an aryl halide, it can also react with the sulfhydryl (thiol) groups of cysteine, the imidazolyl groups of histidine, and the phenolate (B1203915) groups of tyrosine. thermofisher.com This broad reactivity allows for the formation of stable arylamine bonds with lysine and thioether bonds with cysteine. thermofisher.comnih.gov While the bonds formed with amine groups are generally stable, conjugates formed with sulfhydryl groups can be reversed by using an excess of a thiol-containing reagent, a feature that can be exploited in experimental designs. thermofisher.com

Probing Protein Structure and Conformational Changes (e.g., Enzyme Subunits, Troponin C)

The defined length of the dinitrophenyl bridge allows researchers to use this compound as a molecular ruler to identify residues that are in close proximity in the folded three-dimensional structure of a protein. This has been particularly insightful in studying complex multi-subunit proteins. For instance, the reagent has been used to cross-link subunits of cytochrome oxidase, providing information on their spatial arrangement. thermofisher.com

A notable application is in the study of the troponin complex, which is central to the regulation of muscle contraction. nih.govnih.gov In one study, the troponin complex from rabbit skeletal muscle was treated with 1,3-difluoro-4,6-dinitrobenzene. nih.gov Subsequent analysis identified a specific intramolecular cross-link within the Troponin C (TnC) subunit between the residues Lys-90 and Cys-98. nih.gov The absorption spectrum of the isolated peptide was characteristic of a 1-(S-cysteinyl)-5-(N-epsilon-lysyl)-2,4-dinitrobenzene adduct, confirming the cross-link and providing a key spatial constraint for models of TnC's tertiary structure. nih.gov

Furthermore, the reagent has been used to probe conformational changes. In the troponin complex, a cross-link was formed between Cys-98 of Troponin C and Cys-133 of Troponin I. nih.gov The probability of this cross-linking was found to be decreased by the presence of Ca²⁺, indicating that calcium binding induces a conformational change that moves these two residues apart. nih.gov This demonstrates the utility of the compound in mapping structural changes that occur during protein function. thermofisher.comnih.gov

Cross-Linking of Cellular Membrane Proteins and Phospholipids (B1166683)

This compound is particularly effective for studying membrane proteins because it is able to penetrate the hydrophobic regions of the lipid bilayer. thermofisher.com This property allows it to probe interactions both within membrane proteins and between proteins and phospholipids. thermofisher.comnih.gov Studies on human erythrocyte membranes have used this reagent to cross-link phospholipids and to investigate protein associations within the myelin membrane. thermofisher.com

In a comparative study, the penetrating nature of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) was contrasted with a non-penetrating probe. nih.gov The results showed that FDNB reacts extensively with membrane proteins, revealing that there are significantly more reactive sites on the proteins located on the inner surface of the erythrocyte membrane compared to the outer surface. nih.gov Similarly, it has been used to label membranes of the sarcoplasmic reticulum, where it showed specificity for amino groups in a hydrophobic environment, such as those on the ATPase protein, distinguishing them from groups in an aqueous environment on other proteins and phospholipids. nih.gov

Enzyme Activity Modulation and Protein Engineering Applications

The covalent modification of amino acid residues by dinitrobenzene derivatives can lead to the modulation of enzyme activity. By reacting with residues crucial for catalysis or substrate binding, such as those in an enzyme's active site, the reagent can act as an inhibitor. gbiosciences.com For example, 1-fluoro-2,4-dinitrobenzene is known to inhibit some enzymes by reacting with their N-terminal amino acids. gbiosciences.com

In the broader field of protein engineering, bifunctional cross-linkers are fundamental tools. While direct examples involving this compound in modern protein engineering are illustrative of the principle, the underlying chemistry is highly relevant. Proximity-induced chemistry, which relies on bringing a reactive group close to a target residue, is used to create novel protein conjugates like antibody-drug conjugates or to stabilize proteins in a desired conformation. nih.gov The ability of this compound to covalently link specific residues when they are in close proximity embodies this principle. It can be used to permanently lock interacting proteins, stabilize engineered protein complexes, or attach other molecules to a protein scaffold.

Reactivity with Peptides and Other Biological Molecules

The reactivity of dinitrofluorobenzene compounds is not limited to large proteins. The monofunctional analogue, 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), was famously used to react with the N-terminal amino acid of polypeptides, which was a key step in the first sequencing of a protein, insulin. wikipedia.org This classic application highlights its robust reactivity with peptides. wikipedia.org

The bifunctional nature of this compound has been exploited for the conjugation of small peptides to larger carrier proteins, which can enhance antibody production for the peptide. thermofisher.com It has also been used in analytical chemistry for the derivatization of amino acids. In one method, 1,5-difluoro-2,4-dinitrobenzene (B51812) was first reacted with L-alanine amide to create a chiral derivatizing agent. scispace.com This agent was then used to react with mixtures of D- and L-amino acids, creating diastereomers that could be easily separated and quantified by HPLC. scispace.com This demonstrates its utility in creating stable derivatives of small biological molecules for analytical purposes. More recently, dinitrofluorobenzene has been used in conjunction with HPLC to distinguish between the reduced and oxidized forms of small biological molecules like glutathione (B108866) and cysteine in complex samples such as cell lysates. wikipedia.org

Future Research Directions and Challenges

Summary of Current Research Landscape and Key Achievements

The current body of research on 1,3-difluoro-2,4-dinitrobenzene and its close analogs has primarily focused on their utility as building blocks in organic synthesis. The high degree of activation of the benzene (B151609) ring by the nitro groups facilitates the displacement of the fluorine atoms by a wide range of nucleophiles. This reactivity is a cornerstone of its application in creating more complex molecular architectures.

Key achievements in the field of related difluoronitrobenzenes have demonstrated their value in several areas:

Precursors to Biologically Active Molecules: The dinitrofluorobenzene scaffold is a well-established pharmacophore. For instance, the related compound 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, has been instrumental in the history of biochemistry for the N-terminal sequencing of peptides and proteins. rsc.orgresearchgate.netresearchgate.net This foundational work highlights the potential of difluoronitrobenzene derivatives to react with biological nucleophiles, a principle that continues to be exploited.

Building Blocks for Advanced Materials: Polyfluorinated nitroaromatic compounds are recognized as valuable precursors for the synthesis of high-performance polymers, energetic materials, and other advanced materials. The introduction of fluorine can enhance thermal stability and other desirable properties in the resulting materials.

Studies in Nucleophilic Aromatic Substitution (SNAr): The reactivity of compounds like this compound makes them excellent model systems for studying the mechanisms and kinetics of SNAr reactions. Research on the etherification of the related 1,5-difluoro-2,4-dinitrobenzene (B51812) has shown that the degree of substitution can be controlled by the choice of the base, yielding either mono- or di-etherified products. This level of control is a significant achievement in directing the synthesis of specifically functionalized aromatic compounds.

While direct research on this compound is not as extensively documented as for some of its isomers, the established reactivity and applications of closely related compounds provide a strong foundation and a clear indication of its potential.

Unexplored Synthetic Pathways and Methodological Advancements for this compound

While classical methods for the synthesis of fluorinated nitroaromatics exist, there is considerable scope for the development of more efficient, selective, and sustainable synthetic routes to this compound.

Current Synthetic Approaches and Their Limitations:

Traditional syntheses often involve multi-step processes that may suffer from harsh reaction conditions, the use of hazardous reagents, and the formation of isomeric impurities that are difficult to separate. For example, the synthesis of related compounds can involve the nitration of pre-fluorinated benzenes or the fluorination of dinitrobenzene derivatives. These methods can sometimes lack regioselectivity and may not be amenable to large-scale production.

Potential Future Methodologies:

Late-Stage Fluorination: A significant advancement would be the development of late-stage fluorination techniques that could introduce the fluorine atoms into a dinitrated benzene ring with high precision. This would offer a more convergent and flexible synthetic strategy.

Flow Chemistry: The use of continuous-flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry can provide better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety for handling potentially energetic intermediates, and easier scalability.

Catalytic Methods: The exploration of novel catalytic systems for both the fluorination and nitration steps could lead to milder reaction conditions and improved selectivity. This could include the use of transition-metal catalysts or organocatalysts.

| Synthetic Method | Potential Advantages | Challenges |

| Late-Stage Fluorination | Increased synthetic flexibility and efficiency. | Achieving high regioselectivity and functional group tolerance. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

| Novel Catalytic Systems | Milder reaction conditions and higher selectivity. | Catalyst development and cost-effectiveness. |

Emerging Applications in Interdisciplinary Fields (e.g., Chemical Biology, Advanced Materials)

The unique reactivity of this compound opens up a plethora of opportunities for its application in diverse and interdisciplinary fields.

Chemical Biology:

Drawing a parallel with Sanger's reagent (1-fluoro-2,4-dinitrobenzene), this compound holds immense promise as a tool in chemical biology. Its two reactive fluorine atoms could allow for its use as a bifunctional crosslinking agent for proteins and other biomolecules. This could be invaluable for studying protein-protein interactions and for the development of novel bioconjugates. The dinitrophenyl moiety also provides a convenient chromophore for spectrophotometric detection.

Potential Applications in Chemical Biology:

| Application Area | Potential Use of this compound |

| Proteomics | As a bifunctional crosslinking agent to study protein complexes. |

| Drug Discovery | As a scaffold for the synthesis of enzyme inhibitors or probes. |

| Diagnostics | As a labeling reagent for the detection of specific biomolecules. |

Advanced Materials:

The incorporation of the this compound unit into polymers could lead to materials with enhanced properties. The strong electron-withdrawing nature of the substituents can influence the electronic and optical properties of the resulting polymers, making them potentially useful in:

High-Performance Polymers: The rigidity and thermal stability of the aromatic core could contribute to the development of polymers with high glass transition temperatures and excellent chemical resistance.

Energetic Materials: The high nitrogen and oxygen content of the dinitrobenzene core suggests potential applications in the field of energetic materials, although careful consideration of its sensitivity and stability would be paramount.

Nonlinear Optical Materials: The push-pull electronic nature of derivatives of this compound could be exploited for applications in nonlinear optics.

Challenges and Opportunities in Theoretical Predictions and Experimental Validation for Reactive Fluorinated Aromatics

The high reactivity of this compound and other reactive fluorinated aromatics presents both challenges and opportunities for computational and experimental chemists.

Theoretical Challenges and Opportunities:

Predicting Reactivity and Selectivity: Accurately predicting the regioselectivity of nucleophilic attack on this compound can be challenging due to the competing activating effects of the two nitro groups. Advanced computational methods, such as density functional theory (DFT), can provide valuable insights into the reaction mechanisms and help in the rational design of selective reactions. beilstein-journals.org

Modeling Reaction Dynamics: Simulating the dynamics of the SNAr reactions, including the role of the solvent and the nature of the transition states, is a complex task that requires sophisticated computational models.

Designing Novel Reagents: Computational chemistry can be a powerful tool for the in-silico design of new fluorinating reagents and catalysts with improved reactivity and selectivity.

Experimental Challenges and Opportunities:

Handling and Safety: The dinitroaromatic nature of this compound raises potential safety concerns regarding its thermal stability and sensitivity. Careful handling and characterization are essential.

Characterization of Intermediates: The reactive nature of the intermediates in SNAr reactions can make their experimental detection and characterization challenging. Advanced spectroscopic techniques, such as in-situ NMR and rapid-injection techniques, can provide valuable mechanistic information.

Validating Theoretical Models: Experimental data on the kinetics and thermodynamics of the reactions of this compound are crucial for validating and refining theoretical models. This synergy between theory and experiment is essential for advancing our understanding of these reactive systems.

| Area | Challenges | Opportunities |

| Theoretical Predictions | Accurately modeling complex reaction pathways and solvent effects. | Guiding experimental design, predicting reaction outcomes, and designing novel reagents. |

| Experimental Validation | Handling potentially energetic compounds and characterizing transient intermediates. | Providing benchmark data for computational models and discovering unexpected reactivity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-difluoro-2,4-dinitrobenzene, and how can purity be optimized?

- Synthesis : A multi-step approach is typically employed:

- Step 1 : Nitration of 1,3-difluorobenzene using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2 : Further nitration or fluorination adjustments to achieve the desired substitution pattern.

- Purity Optimization : Recrystallization from non-polar solvents (e.g., hexane/ether mixtures) or column chromatography with silica gel and dichloromethane/hexane eluents .

- Key Parameters : Monitor reaction stoichiometry, temperature, and time to minimize byproducts like 1,3,5-trinitro derivatives.

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- NMR : NMR distinguishes fluorine substituents (δ ~ -110 to -120 ppm for meta-F), while NMR identifies aromatic protons (split patterns indicate nitro group positions) .

- IR Spectroscopy : Peaks at 1530 cm (asymmetric NO) and 1350 cm (symmetric NO) confirm nitro groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (M at m/z 218) and fragmentation patterns .

Q. What are the primary applications of this compound in peptide/protein chemistry?

- Derivatization : Reacts with primary amines (e.g., N-terminal amino acids) to form stable dinitrophenyl (DNP) derivatives for sequencing. Method:

- Dissolve the compound in acetonitrile, mix with peptide in pH 8.5 borate buffer, and incubate at 37°C for 2 hours .

- Chromatographic Analysis : DNP derivatives enhance UV detection sensitivity (λ = 360 nm) in HPLC, as demonstrated for vertilmicin and cefaclor .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight :

- Nitro Groups : Strong electron-withdrawing meta-directors activate the ring for NAS at positions ortho/para to nitro.

- Fluorine Substituents : Meta-F (weakly deactivating) directs substitution to positions less hindered sterically.

- Example : In reactions with amines, substitution occurs preferentially at the 5-position (para to nitro, meta to fluorine) due to combined electronic and steric effects .

- Experimental Validation : Use competitive reactions with varying nucleophiles (e.g., aniline vs. thiophenol) to map reactivity trends .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

- Troubleshooting Framework :

- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst (e.g., KCO) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., mono- vs. di-substituted products) and adjust stoichiometry .

- Case Study : In bioconjugation studies, lower yields (<50%) may arise from competing hydrolysis; adding molecular sieves improves anhydrous conditions .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

- Quantum Chemistry Tools :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, LUMO localization at nitro-adjacent carbons confirms NAS hotspots .

- Molecular Dynamics : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize charge-separated intermediates) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and derivatization steps.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Comparative Analysis

Q. How does this compound compare to analogs like 1-chloro-2,4-dinitrobenzene (CDNB) in biochemical assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.